Isochroman-8-ol Isochroman-8-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18728528
InChI: InChI=1S/C9H10O2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,10H,4-6H2
SMILES:
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol

Isochroman-8-ol

CAS No.:

Cat. No.: VC18728528

Molecular Formula: C9H10O2

Molecular Weight: 150.17 g/mol

* For research use only. Not for human or veterinary use.

Isochroman-8-ol -

Specification

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
IUPAC Name 3,4-dihydro-1H-isochromen-8-ol
Standard InChI InChI=1S/C9H10O2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,10H,4-6H2
Standard InChI Key GQFUKDAITCYBJN-UHFFFAOYSA-N
Canonical SMILES C1COCC2=C1C=CC=C2O

Introduction

Chemical Structure and Physicochemical Properties

Isochroman-8-ol (IUPAC name: 3,4-dihydro-1H-isochromen-8-ol) belongs to the isochroman family, featuring a bicyclic framework with a hydroxyl group at the 8-position. The compound’s structure confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Molecular Characteristics

  • Molecular Formula: C9H10O2\text{C}_9\text{H}_{10}\text{O}_2

  • Molecular Weight: 150.17 g/mol

  • IUPAC Name: 3,4-dihydro-1H-isochromen-8-ol

  • SMILES Notation: C1COCC2=C1C=CC=C2O

  • Key Structural Features:

    • A benzene ring fused to a tetrahydropyran (oxygen-containing) ring.

    • Hydroxyl group at the 8-position, enabling hydrogen bonding and electrophilic substitution.

Physicochemical Data

PropertyValueSource
Boiling Point228.3 ± 9.0 °C (estimated)
Density1.1 ± 0.1 g/cm³
LogP (Partition Coefficient)1.82 (predicted)
SolubilityModerate in polar solvents

The hydroxyl group enhances solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO), while the aromatic system contributes to stability under ambient conditions .

Synthesis and Reaction Pathways

Oxa-Pictet–Spengler Reaction

The oxa-Pictet–Spengler reaction is the most widely employed method for synthesizing Isochroman-8-ol derivatives. This cyclization reaction involves aldehydes and alcohols, facilitated by acidic catalysts:

RCHO+R’OHAcid CatalystIsochroman-8-ol derivative+H2O\text{RCHO} + \text{R'OH} \xrightarrow{\text{Acid Catalyst}} \text{Isochroman-8-ol derivative} + \text{H}_2\text{O}
  • Catalysts: Heteropolyacid ionic liquids (e.g., [HEMTH]H2_2[PMo12_{12}O40_{40}]) enable high yields (up to 96%) under mild conditions .

  • Solvents: Dimethyl carbonate (DMC) is preferred for its green chemistry profile .

  • Mechanism: Aldehyde activation forms an oxonium intermediate, followed by nucleophilic attack by the alcohol and intramolecular cyclization .

Alternative Synthetic Routes

  • Friedel-Crafts Alkylation:

    • Utilizes Lewis acids (e.g., AlCl3_3) to facilitate electrophilic aromatic substitution .

    • Yields Isochroman-8-ol derivatives with substituents at the 3- and 7-positions .

  • Reductive Cyclization:

    • Lithium-mediated reduction of cyclic acetals generates homobenzylic alcohols, which cyclize to form Isochroman-8-ol .

Reaction Chemistry

Isochroman-8-ol undergoes characteristic reactions due to its hydroxyl and aromatic groups:

  • Oxidation: Converts the hydroxyl group to a ketone or aldehyde using agents like KMnO4_4 .

  • Substitution: Electrophilic aromatic substitution (e.g., nitration, halogenation) occurs at the benzene ring .

  • Esterification: Reacts with acyl chlorides to form esters, enhancing lipophilicity for pharmaceutical applications .

Biological Activities and Mechanisms

Antimicrobial Properties

Isochroman-8-ol derivatives exhibit broad-spectrum antimicrobial activity:

DerivativeTarget PathogenMIC (µg/mL)Reference
3-Phenylisochroman-8-olStaphylococcus aureus12.8
6-Methoxyisochroman-8-olPseudomonas aeruginosa27.6
8-Hydroxy-3,7-dimethylCandida albicans52.1

Mechanistically, these compounds disrupt microbial cell membranes and inhibit enzymes critical for cell wall synthesis .

Antitumor Activity

Isochroman-8-ol derivatives demonstrate cytotoxicity against cancer cell lines:

  • Leukemia Cells: 3-Phenylisochroman-8-ol reduced KMT2A-MLLT3 leukemia cell viability by 80% at 10 µM .

  • Breast Cancer: Derivatives induce apoptosis via caspase-3 activation and mitochondrial membrane depolarization .

Neuroprotective Effects

  • ORL-1 Receptor Antagonism: Certain derivatives (e.g., 8-hydroxy-3,4-dihydro-1H-isochromen-1-one) bind to opioid receptor-like 1 (ORL-1) receptors, showing potential in pain management and neurodegenerative diseases .

  • Oxidative Stress Mitigation: The hydroxyl group scavenges reactive oxygen species (ROS), protecting neuronal cells in models of Alzheimer’s disease .

Pharmaceutical and Industrial Applications

Drug Development

  • Analgesics: ORL-1 antagonists derived from Isochroman-8-ol are in preclinical trials for chronic pain .

  • Anticancer Agents: Structural analogs are being optimized for enhanced tumor selectivity and reduced toxicity .

Agrochemicals

  • Herbicides: 3,7-Dimethyl-8-hydroxy-6-methoxyisochroman exhibits herbicidal activity by inhibiting plant acetyl-CoA carboxylase .

Material Science

  • Polymer Stabilizers: The antioxidant properties of Isochroman-8-ol derivatives prevent oxidative degradation in plastics and resins .

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